2,2-Diethylmalononitrile

Thermal Stability Radical Decomposition Dialkylmalononitriles

2,2-Diethylmalononitrile is a uniquely reactive, geminally disubstituted dinitrile. Its two ethyl groups prevent retro-Thorpe collapse, enabling Rh-catalyzed additions with aryl boronic acids to form β-ketonitriles bearing quaternary centers—a transformation inaccessible to unsubstituted malononitrile. With a low melting point (42–43 °C) and specific vacuum distillation requirements (BP 53 °C at 5 Torr), it offers superior handling and synthetic precision. Ideal for pharmaceutical intermediate libraries and chiral α,α-disubstituted-β-aminonitrile synthesis.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 28118-33-4
Cat. No. B1607750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethylmalononitrile
CAS28118-33-4
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC(CC)(C#N)C#N
InChIInChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3
InChIKeyAIEHSKCCVPIDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethylmalononitrile (CAS 28118-33-4): Procurement-Grade Properties and Structural Identity


2,2-Diethylmalononitrile is a geminally disubstituted dinitrile, belonging to the dialkylmalononitrile class. Its molecular formula is C7H10N2, with a molecular weight of 122.17 g/mol. The compound is characterized by two ethyl groups and two nitrile groups attached to a central quaternary carbon, resulting in a low-melting solid (42-43 °C) that requires vacuum distillation (BP 53 °C at 5 Torr) to prevent thermal degradation [1].

Why 2,2-Diethylmalononitrile Cannot Be Substituted by Generic Malononitrile Analogs


Generic substitution with unsubstituted malononitrile or mono-alkylated derivatives is precluded by critical differences in physical state, thermal stability, and synthetic utility. While malononitrile (MN) is a crystalline solid (mp 32 °C) that is highly water-soluble, 2,2-diethylmalononitrile is a low-melting solid with significantly lower water solubility and distinct vacuum distillation requirements, directly impacting handling and reaction design [1]. Furthermore, the gem-diethyl substitution pattern is essential for accessing specific reactivity profiles, such as Rh-catalyzed additions to form β-ketonitriles bearing quaternary centers, a transformation that mono-alkylated or unsubstituted malononitriles cannot undergo [2].

Quantitative Differentiation: Head-to-Head Data for 2,2-Diethylmalononitrile vs. Key Comparators


Thermal Stability: Comparative Rate Constants and Activation Parameters for Homolytic C–C Bond Cleavage

A systematic study by Barbe et al. determined the rate constants and activation parameters for the homolytic thermal decomposition of a series of 2,2-disubstituted malononitriles, including the 2,2-diethyl derivative (compound 8d). The study established a linear correlation between the free energy of activation (ΔG≠ at 300 °C) and the calculated strain enthalpy (Hsp) [1].

Thermal Stability Radical Decomposition Dialkylmalononitriles

Synthetic Utility: Rh-Catalyzed Addition to Aryl Boronic Acids Avoids Retro-Thorpe Collapse

2,2-Diethylmalononitrile, as a member of the 2,2-disubstituted malononitrile class, enables a Rh-catalyzed addition with aryl boronic acids to yield β-ketonitriles bearing a quaternary carbon. This reaction is distinguished from earlier transnitrilative cyanations because the use of a milder base prevents the retro-Thorpe collapse of the intermediate addition product [1].

Rhodium Catalysis Boronic Acid Addition β-Ketonitrile Synthesis

Physical Property Differentiation: Melting Point and Boiling Point vs. Malononitrile

2,2-Diethylmalononitrile exhibits a melting point of 42-43 °C, making it a low-melting solid at ambient conditions, whereas the parent malononitrile is a crystalline solid with a melting point of 32 °C . The diethyl derivative requires vacuum distillation (53 °C at 5 Torr) to avoid thermal degradation, in contrast to malononitrile, which can be distilled at atmospheric pressure (bp 220 °C) . The density of 2,2-diethylmalononitrile is 0.933 g/cm³ [1].

Physical Properties Handling Purification

Validated Application Scenarios for 2,2-Diethylmalononitrile Based on Differential Evidence


Synthesis of β-Ketonitriles Bearing Quaternary Centers via Rh-Catalyzed Addition

2,2-Diethylmalononitrile is a preferred substrate for Rh-catalyzed additions with aryl boronic acids. The gem-diethyl substitution prevents unwanted retro-Thorpe collapse, enabling the formation of β-ketonitriles with a quaternary carbon at the 2-position. This reaction is applicable to a wide range of aryl boronic acids, providing a diverse library of intermediates for further derivatization, including the synthesis of chiral α,α-disubstituted-β-aminonitriles [1].

Synthetic Intermediates Requiring Controlled Thermal Stability

The thermal stability parameters for 2,2-diethylmalononitrile, as part of the dialkylmalononitrile class, have been quantified in terms of homolytic decomposition rate constants and activation energies at elevated temperatures (300 °C) [1]. This data informs safe handling protocols for high-temperature reactions and vacuum distillations, ensuring that the compound is not inadvertently degraded during processing.

Precursor to Dialkylated Malononitriles and Nitrile-Containing Building Blocks

The selective dialkylation of malononitrile is a key transformation in organic synthesis. While direct alkylation of malononitrile can be challenging due to over-alkylation, 2,2-diethylmalononitrile serves as a direct product of such a reaction and can be further functionalized [2]. Its use in one-pot, solvent-free alkylation methodologies demonstrates its value as a building block for more complex nitrile-containing architectures.

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